Methoxyiminoacetic acid ethyl ester Methoxyiminoacetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC2520982
InChI: InChI=1S/C5H9NO3/c1-3-9-5(7)4-6-8-2/h4H,3H2,1-2H3/b6-4+
SMILES:
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol

Methoxyiminoacetic acid ethyl ester

CAS No.:

Cat. No.: VC2520982

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Methoxyiminoacetic acid ethyl ester -

Specification

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
IUPAC Name ethyl (2E)-2-methoxyiminoacetate
Standard InChI InChI=1S/C5H9NO3/c1-3-9-5(7)4-6-8-2/h4H,3H2,1-2H3/b6-4+
Standard InChI Key YXJZAMRXWYECTM-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=N/OC
Canonical SMILES CCOC(=O)C=NOC

Introduction

Chemical Structure and Properties

Molecular Identification

Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is a complex organic compound containing multiple functional groups, including an aminothiazole ring, a methoxyimino group, and an ethyl ester moiety. The compound is formally identified by the following parameters:

ParameterValue
Molecular FormulaC₈H₁₁N₃O₃S
Molecular Weight229.26 g/mol
CAS Numbers60846-15-3, 64485-88-7
EINECS264-912-2
MDL NumberMFCD00010588, MFCD00071532

The structure contains an ethyl-aminothiazolyloximate (AT) molecular fragment that forms a nearly planar sheet, which plays a significant role in its chemical reactivity and applications .

Physical Properties

The compound demonstrates distinct physical characteristics that influence its handling and application in pharmaceutical processes:

PropertyValue
Physical AppearanceWhite to almost white crystalline powder
Melting Point162-164°C
Boiling Point363.4±34.0°C (Predicted)
Density1.4042 (rough estimate)
Refractive Index1.6630 (estimate)
Water SolubilityMay decompose in water
λmax297nm (in ethanol)

These physical properties must be considered when handling the compound during pharmaceutical manufacturing processes, particularly regarding storage conditions and chemical reactions .

Stereochemistry

The compound exhibits stereoisomerism, primarily existing in the (Z) configuration. This stereochemical specification is critical for its biological activity and pharmaceutical applications. The Z-isomer (syn configuration) is predominantly used in pharmaceutical synthesis, as indicated by the common name ethyl (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetate .

Synthesis and Preparation

The synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate involves multiple chemical reactions with various precursors. The primary raw materials used in the preparation include:

  • Acetic acid

  • Potassium carbonate

  • Sodium nitrite

  • Dimethyl sulfate

  • Ethyl acetoacetate

  • Thiourea

The synthetic route typically involves the creation of the thiazole ring through the reaction of thiourea with appropriate precursors, followed by modification to introduce the methoxyimino group and the ethyl ester functionality .

For laboratory and industrial storage, the compound should be kept in a dark place under inert atmosphere at room temperature to prevent decomposition. The stability of the compound is influenced by environmental factors such as light exposure and atmospheric conditions .

Applications in Pharmaceutical Industry

Role in Cephalosporin Antibiotics Synthesis

The primary application of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate is in the synthesis of cephalosporin antibiotics, which are essential antimicrobial agents used to treat various bacterial infections. Cephalosporins contain thiazolidine-β-lactam rings and include important antibiotics such as cefotaxime, ceftriaxone, and ceftazidime .

The compound serves as a critical intermediate in the production of these antibiotics, contributing to their molecular structure and antimicrobial properties. Specifically, it is used in the preparation of ceftriaxone-d3, which is a labeled antibacterial agent used in pharmaceutical research and development .

Active Phosphonate Esters

Research has explored the use of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate in creating active phosphonate esters that enhance the synthesis efficiency of cephalosporin antibiotics. These active esters have shown improved yields compared to commonly used benzothiazole AE-active esters. The most notable among these is 2-(2-aminothiazol-5-yl)-2-(methoxyimino)acetic(O,O-bis(4-nitrophenyl)phosphorothioic)anhydride (6a), which demonstrates high activity in ceftriaxone synthesis .

CompoundApplicationRelative Activity
6aCeftriaxone synthesisHighest activity
AE-active esterCommercial reagent (80% of market)Standard reference
Other phosphonate estersCephalosporin intermediatesVariable activity

These advancements in active ester technology provide significant improvements in manufacturing efficiency for important antibiotic compounds .

Theoretical Studies and Molecular Analysis

Molecular Geometry

Quantum chemistry calculations using density functional theory at the B3LYP/6-311+G(d,p) level have provided detailed insights into the molecular structure of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate and its derivatives. These theoretical studies reveal that:

  • The ethyl-aminothiazolyloximate (AT) molecular fragment forms an almost planar sheet

  • When incorporated into phosphonate esters, this fragment is nearly perpendicular to the plane of the phosphoryl ester, with the dihedral angle C11-O15-P17-O21 measuring approximately 67°

  • In AE-active esters, the dihedral angle of C6-C9-S13-C14 is approximately 87°, which is larger than that in active phosphonate esters

These structural characteristics play significant roles in determining the reactivity and efficacy of the compound in pharmaceutical applications.

Electronic Properties

Mulliken atomic charge distribution and frontier molecular orbital analyses provide further insights into the electronic properties and reactivity of ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate and its derivatives:

  • The amino N atom connected to the thiazole ring exhibits the maximum negative charge, indicating high molecular activity in this region

  • The energy gap between HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), denoted as ΔEL-H, serves as an indicator of reaction activity

  • Compound 6a demonstrates high reaction activity based on these calculations, which aligns with experimental observations of its efficacy in cephalosporin synthesis

These theoretical insights help explain the mechanisms underlying the compound's reactivity and provide valuable guidance for optimizing its use in pharmaceutical applications.

Safety ParameterClassification/Instruction
Hazard CodeXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
37/39 (Wear suitable gloves and eye/face protection)
WGK Germany3 (Severe hazard to waters)
HS Code29225090

Proper safety measures should be implemented when handling this compound, including appropriate personal protective equipment and adherence to laboratory safety protocols .

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